Cas no 1361871-22-8 (2'-Chloro-3,4-dichloro-3'-nitro-biphenyl)

2'-クロロ-3,4-ジクロロ-3'-ニトロビフェニルは、高度に特異的なビフェニル誘導体であり、有機合成中間体として重要な役割を果たします。その分子構造は、クロロ基とニトロ基の配置により電子求引性が調整されており、医薬品や農薬の合成において選択的反応を可能にします。特に、3,4位のジクロロ置換は立体障害を最小限に抑えつつ反応性を向上させる特徴があります。この化合物は安定性に優れ、保管条件下でも分解が少なく、再結晶による高純度化が容易です。ハロゲン化芳香族化合物として、パラジウムカップリング反応などのクロスカップリング反応に適した基質となります。

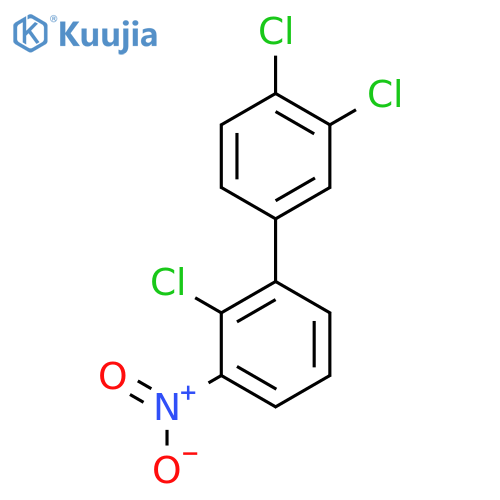

1361871-22-8 structure

商品名:2'-Chloro-3,4-dichloro-3'-nitro-biphenyl

CAS番号:1361871-22-8

MF:C12H6Cl3NO2

メガワット:302.540540218353

CID:4993813

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl 化学的及び物理的性質

名前と識別子

-

- 2'-Chloro-3,4-dichloro-3'-nitro-biphenyl

-

- インチ: 1S/C12H6Cl3NO2/c13-9-5-4-7(6-10(9)14)8-2-1-3-11(12(8)15)16(17)18/h1-6H

- InChIKey: CVDQJQCRAREHKL-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CC=1C1C=CC(=C(C=1)Cl)Cl)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 310

- 疎水性パラメータ計算基準値(XlogP): 5.7

- トポロジー分子極性表面積: 45.8

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011007805-250mg |

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl |

1361871-22-8 | 97% | 250mg |

499.20 USD | 2021-07-05 | |

| Alichem | A011007805-500mg |

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl |

1361871-22-8 | 97% | 500mg |

855.75 USD | 2021-07-05 | |

| Alichem | A011007805-1g |

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl |

1361871-22-8 | 97% | 1g |

1,475.10 USD | 2021-07-05 |

2'-Chloro-3,4-dichloro-3'-nitro-biphenyl 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1361871-22-8 (2'-Chloro-3,4-dichloro-3'-nitro-biphenyl) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量